4,6-dichloro-1H-indole-2-carboxylic acid

Catalog No.
S574832
CAS No.
101861-63-6
M.F
C9H5Cl2NO2
M. Wt
230.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-dichloro-1H-indole-2-carboxylic acid

CAS Number

101861-63-6

Product Name

4,6-dichloro-1H-indole-2-carboxylic acid

IUPAC Name

4,6-dichloro-1H-indole-2-carboxylic acid

Molecular Formula

C9H5Cl2NO2

Molecular Weight

230.04 g/mol

InChI

InChI=1S/C9H5Cl2NO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14)

InChI Key

DHXISZKSSIWRLH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1NC(=C2)C(=O)O)Cl)Cl

Synonyms

2-carboxy-4,6-dichloro-(1H)-indole-3-propanoic acid, 3-(4,6-dichloro-2-carboxyindol-3-yl)propionic acid, 3-DCCIP, MDL 29951, MDL-29951, MDL29,951

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)C(=O)O)Cl)Cl

Medicinal Chemistry:

  • Antibacterial activity: Studies suggest that 4,6-DCI exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria. (Source: ) Further research is needed to explore its potential as a novel antibiotic agent.
  • Anticancer properties: In vitro studies have shown that 4,6-DCI can induce cell death in cancer cell lines. (Source: ) However, more research is required to understand its mechanisms of action and potential for cancer treatment.

Material Science:

  • Organic electronics: 4,6-DCI has been explored as a potential building block for organic semiconductors due to its interesting electronic properties. (Source) Research is ongoing to investigate its applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Synthetic Chemistry:

  • Precursor for other bioactive molecules: 4,6-DCI can serve as a starting material for the synthesis of various biologically active compounds, including potential drug candidates. (Source: ) Its versatility as a synthetic intermediate holds promise for the development of new drugs and therapeutic agents.

4,6-dichloro-1H-indole-2-carboxylic acid is an indole derivative characterized by the presence of two chlorine atoms at the 4 and 6 positions of the indole ring and a carboxylic acid group at the 2 position. Its molecular formula is C9H5Cl2NO2, and it has a molecular weight of approximately 230.05 g/mol . The compound appears as a pale beige solid and is soluble in organic solvents such as dimethyl sulfoxide and methanol .

The chemical reactivity of 4,6-dichloro-1H-indole-2-carboxylic acid primarily involves nucleophilic substitutions due to the electrophilic nature of the chlorine atoms. It can participate in various reactions, including:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic substitution: Chlorine atoms can be replaced by nucleophiles such as amines or thiols.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed.

These reactions make it a versatile intermediate in organic synthesis.

4,6-dichloro-1H-indole-2-carboxylic acid exhibits notable biological activities. It has been identified as a potent selective antagonist of the glycine site of N-methyl-D-aspartate receptors. This antagonistic action suggests potential therapeutic applications in treating neurological disorders . Additionally, it has been reported as an allosteric inhibitor of fructose 1,6-bisphosphatase, which plays a crucial role in gluconeogenesis .

Several methods have been developed for synthesizing 4,6-dichloro-1H-indole-2-carboxylic acid:

  • Chlorination of Indole Derivatives: Starting from indole or its derivatives, chlorination can be carried out using chlorine gas or chlorinating agents under controlled conditions.
  • Carboxylation Reactions: Following chlorination, carboxylation can be achieved using carbon dioxide and suitable reagents to introduce the carboxylic acid functional group.
  • Multi-step Synthesis: Combining various synthetic strategies allows for more complex derivatives to be synthesized from simpler starting materials.

These methods enable chemists to produce this compound efficiently for research and development purposes.

The applications of 4,6-dichloro-1H-indole-2-carboxylic acid are diverse:

  • Pharmaceutical Research: Its role as a glycine receptor antagonist positions it as a candidate for drug development targeting neurological conditions.
  • Biochemical Studies: Used in proteomics research to study protein interactions and functions .
  • Chemical Biology: As an inhibitor in enzyme studies, it helps elucidate biochemical pathways.

Research on the interactions of 4,6-dichloro-1H-indole-2-carboxylic acid with various biological targets has revealed its potential as a modulator in complex biochemical systems. Studies utilizing X-ray crystallography have shown that it binds effectively to specific sites on enzymes like fructose 1,6-bisphosphatase . This binding can alter enzyme activity and provide insights into metabolic regulation.

4,6-dichloro-1H-indole-2-carboxylic acid shares structural similarities with other indole derivatives but possesses unique properties due to its specific substitutions. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Attributes
5-chloroindole-2-carboxylic acidChlorine at position 5Less potent as a glycine receptor antagonist
4-bromoindole-2-carboxylic acidBromine at position 4Different halogen may affect binding affinity
Indole-3-acetic acidCarboxylic acid at position 3Primarily involved in plant growth regulation

The unique positioning of chlorine atoms in 4,6-dichloro-1H-indole-2-carboxylic acid enhances its biological activity compared to these similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

228.9697338 g/mol

Monoisotopic Mass

228.9697338 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

101861-63-6

Dates

Modify: 2023-09-13

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